Dodecanamide, N-decyl-

Description

BenchChem offers high-quality Dodecanamide, N-decyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecanamide, N-decyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H45NO |

|---|---|

Molecular Weight |

339.6 g/mol |

IUPAC Name |

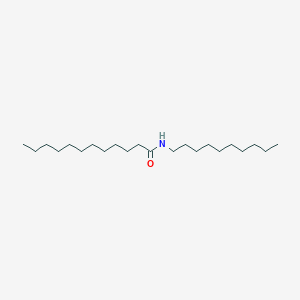

N-decyldodecanamide |

InChI |

InChI=1S/C22H45NO/c1-3-5-7-9-11-13-14-16-18-20-22(24)23-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,23,24) |

InChI Key |

FKZUDXVZNVPXDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dodecanamide, N-decyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, N-decyl- is a long-chain, saturated N-alkyl amide, a class of lipid molecules with growing interest in biochemical and pharmaceutical research. While direct biological functions of this specific amide are not extensively documented, related N-acyl amides are known to be involved in various physiological processes as signaling molecules.[1][2] For instance, N-acylethanolamines, a well-studied subgroup, are part of the endocannabinoid signaling system and modulate inflammation, pain, and neuroprotection.[1][3] This guide provides a comprehensive, step-by-step protocol for the chemical synthesis and subsequent purification of Dodecanamide, N-decyl-, employing a carbodiimide-mediated coupling reaction, a widely utilized and efficient method for amide bond formation.[4][5]

Synthesis of Dodecanamide, N-decyl-

The synthesis of Dodecanamide, N-decyl- is achieved through the coupling of dodecanoic acid and decylamine. To facilitate this reaction under mild conditions and achieve a high yield, a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed. DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[5][6]

Reaction Scheme

Caption: Overall reaction for the synthesis of Dodecanamide, N-decyl-.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Dodecanoic acid | 200.32 |

| Decylamine | 157.30 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |

| Dichloromethane (DCM), anhydrous | 84.93 |

| 1 M Hydrochloric acid (HCl) | 36.46 |

| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 |

| Brine (saturated NaCl solution) | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

| Ethanol (for recrystallization) | 46.07 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve dodecanoic acid (e.g., 10.0 mmol, 2.00 g) and decylamine (10.0 mmol, 1.57 g) in 100 mL of anhydrous dichloromethane (DCM).

-

DCC Addition: Cool the flask in an ice bath with continuous stirring. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (11.0 mmol, 2.27 g) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate, N,N'-dicyclohexylurea (DCU), will begin to form.

-

Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Data Summary: Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Dodecanoic acid | 200.32 | 10.0 | 1.0 | 2.00 g |

| Decylamine | 157.30 | 10.0 | 1.0 | 1.57 g |

| DCC | 206.33 | 11.0 | 1.1 | 2.27 g |

Purification of Dodecanamide, N-decyl-

The crude product obtained is typically a waxy solid and can be purified by recrystallization to remove any remaining starting materials or byproducts.

Recrystallization Protocol

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many long-chain amides.

-

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure Dodecanamide, N-decyl-.

-

If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed, typically using a solvent system such as hexane/ethyl acetate.[7]

Physicochemical and Yield Data (Hypothetical)

| Parameter | Value |

| Molecular Formula | C₂₂H₄₅NO |

| Molar Mass | 339.61 g/mol |

| Appearance | White to off-white solid |

| Theoretical Yield | 3.40 g |

| Actual Yield (Post-purification) | ~2.89 g |

| Percent Yield | ~85% |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of Dodecanamide, N-decyl-.

Mechanism of DCC-Mediated Amide Formation

Caption: Simplified mechanism of amide formation using DCC as a coupling agent.

Representative Lipid Signaling Pathway

N-acyl amides are a class of lipid signaling molecules. While the specific signaling pathway for Dodecanamide, N-decyl- is not defined, the following diagram illustrates the biosynthesis and degradation of N-acylethanolamines (NAEs), a related class of signaling lipids, to provide context for researchers in drug development.[8][9][10]

Caption: A representative signaling pathway for N-acylethanolamines (NAEs).

References

- 1. Lipid signaling - Wikipedia [en.wikipedia.org]

- 2. Membrane lipids as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Carbodiimide - Wikipedia [en.wikipedia.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

An In-Depth Technical Guide on Dodecanamide, N-decyl-

This document provides core technical information regarding the chemical compound Dodecanamide, N-decyl-.

Core Molecular Data

The fundamental molecular properties of Dodecanamide, N-decyl- are summarized in the table below for easy reference. This data is essential for a variety of research and development applications, from stoichiometric calculations to analytical characterization.

| Property | Value |

| Molecular Formula | C22H45NO[1] |

| Molecular Weight | 339.5988 g/mol [1] |

Relationship between Compound and Molecular Properties

The logical relationship between the chemical entity and its core molecular data is visualized in the following diagram. This provides a clear and immediate understanding of the compound's basic chemical identity.

References

In-depth Technical Guide: Dodecanamide, N-decyl- (CAS Number: 22205-13-6)

A comprehensive review of available data for researchers, scientists, and drug development professionals.

Introduction

Dodecanamide, N-decyl- is a chemical compound with the CAS number 22205-13-6 . Structurally, it is a fatty acid amide, characterized by a dodecanamide backbone with an N-decyl substituent. While specific research and application data for this particular molecule are limited in publicly accessible scientific literature, this guide provides the available chemical and physical properties. To offer a broader context for researchers, this document also delves into the well-established roles of the wider class of fatty acid amides as signaling molecules and their significance in drug development, drawing parallels that may inform future investigations into Dodecanamide, N-decyl-.

Physicochemical Properties of Dodecanamide, N-decyl-

Quantitative data for Dodecanamide, N-decyl- is sparse. The following table summarizes the fundamental properties that have been identified.

| Property | Value | Source |

| CAS Number | 22205-13-6 | General chemical databases |

| Molecular Formula | C22H45NO | General chemical databases |

| Molecular Weight | 339.6 g/mol | General chemical databases |

Synthesis of Fatty Acid Amides: A General Overview

While a specific, detailed experimental protocol for the synthesis of Dodecanamide, N-decyl- is not available in the reviewed literature, the general synthesis of N-alkyl amides can be approached through several established chemical routes. One common method is the condensation reaction between a fatty acid (or its more reactive derivative, like an acyl chloride) and an amine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an N-alkyl amide such as Dodecanamide, N-decyl-.

Caption: Generalized synthesis of N-alkyl amides.

Fatty Acid Amides as Signaling Molecules in Drug Development

While specific data on the biological activity of Dodecanamide, N-decyl- is lacking, the broader class of fatty acid amides is of significant interest in drug development due to their role as endogenous signaling molecules.[1] These molecules are involved in a variety of physiological processes, making them and their metabolic pathways attractive therapeutic targets.

Key Classes and Their Roles:

-

Fatty Acid Ethanolamides: This class includes the well-known endocannabinoid, anandamide. These molecules are ligands for cannabinoid receptors and are involved in regulating pain, mood, and appetite.[1]

-

Primary Fatty Acid Amides: Oleamide is a prototypical member of this class and has been identified as a signaling molecule that regulates sleep.[1] It also exhibits activity at cannabinoid receptors.[1]

The enzymes responsible for the synthesis and degradation of these signaling molecules are key targets for drug development. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide, can raise the endogenous levels of this neurotransmitter, offering a therapeutic strategy for pain and anxiety with potentially fewer side effects than direct receptor agonists.

Signaling Pathway of Endogenous Fatty Acid Amides

The diagram below illustrates the general mechanism of action for fatty acid amide signaling molecules and the therapeutic intervention point for FAAH inhibitors.

Caption: Fatty acid amide signaling and FAAH inhibition.

Conclusion

Dodecanamide, N-decyl- is a fatty acid amide for which detailed technical data is not widely available. While its fundamental chemical identity is established, a comprehensive understanding of its properties, synthesis, and biological activity would require further experimental investigation. However, by examining the broader class of fatty acid amides, it is evident that molecules of this type can have significant roles as signaling molecules. This suggests that Dodecanamide, N-decyl- could potentially exhibit interesting biological activities. Future research into this and similar long-chain N-alkyl amides may uncover novel therapeutic applications, particularly in the modulation of pathways regulated by endogenous lipid signaling. Researchers interested in this molecule may need to perform de novo synthesis and characterization to fully elucidate its properties and potential applications.

References

Spectral analysis of N-decyl-dodecanamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-decyl-dodecanamide, a long-chain secondary amide. The document details predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of long-chain fatty acid amides.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for N-decyl-dodecanamide, the following data are predicted based on established principles of organic spectroscopy and analysis of analogous long-chain secondary amides.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | br s | 1H | N-H |

| ~3.21 | q | 2H | -NH-CH₂ -CH₂- |

| ~2.16 | t | 2H | -CH₂ -C(=O)- |

| ~1.62 | p | 2H | -NH-CH₂-CH₂ - |

| ~1.54 | p | 2H | -CH₂ -CH₂-C(=O)- |

| ~1.25 | br s | 32H | -(CH₂ )₈-CH₃ and -(CH₂ )₈-CH₂-C(=O)- |

| ~0.88 | t | 6H | -CH₂-CH₃ (x2) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C =O |

| ~39.8 | -NH-CH₂ - |

| ~36.8 | -CH₂ -C(=O)- |

| ~31.9 | -(CH₂ )n- (multiple) |

| ~29.6 | -(CH₂ )n- (multiple) |

| ~29.5 | -(CH₂ )n- (multiple) |

| ~29.3 | -(CH₂ )n- (multiple) |

| ~29.2 | -NH-CH₂-CH₂ - |

| ~26.9 | -CH₂ -CH₂-C(=O)- |

| ~25.8 | -(CH₂ )n- |

| ~22.7 | -CH₂ -CH₃ (x2) |

| ~14.1 | -CH₃ (x2) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~2920, ~2850 | Strong | C-H Stretch (asymmetric and symmetric) |

| ~1640 | Strong | C=O Stretch (Amide I band) |

| ~1550 | Strong | N-H Bend and C-N Stretch (Amide II band) |

| ~1465 | Medium | CH₂ Scissoring |

| ~720 | Medium | CH₂ Rocking |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 353 | [M]⁺ (Molecular Ion) |

| 200 | [CH₃(CH₂)₁₀CONH₂]⁺ (McLafferty rearrangement product) |

| 185 | [CH₃(CH₂)₁₀CO]⁺ |

| 156 | [CH₃(CH₂)₉NH₂]⁺ |

| various | CnH2n+1 and CnH2n fragments from alkyl chains |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of a solid, long-chain amide like N-decyl-dodecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-decyl-dodecanamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source.

-

-

Instrumentation: Employ a mass spectrometer capable of the desired ionization technique (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Data Acquisition:

-

EI-MS: Use a standard electron energy of 70 eV.

-

ESI-MS: Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflow for the synthesis and spectral analysis of a compound like N-decyl-dodecanamide and the logical relationship between the different spectral techniques for structural elucidation.

A Comprehensive Technical Guide to the Solubility of Dodecanamide, N-decyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Dodecanamide, N-decyl-. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends, predicted behavior based on chemical structure, and a comprehensive experimental protocol for determining solubility in the laboratory. This information is crucial for applications in drug formulation, materials science, and chemical synthesis where Dodecanamide, N-decyl- may be utilized.

Introduction to Dodecanamide, N-decyl-

Dodecanamide, N-decyl-, with the chemical formula C₂₂H₄₅NO, is a long-chain N-substituted amide. Its structure consists of a dodecanamide (lauramide) backbone with a decyl group attached to the nitrogen atom. This significant hydrophobic character, owing to the long alkyl chains, is the primary determinant of its solubility profile. Amides can act as both hydrogen bond donors and acceptors, allowing for some interaction with polar solvents. However, the dominance of the nonpolar alkyl chains suggests a preference for solubility in nonpolar organic solvents.

Solubility Profile of Dodecanamide, N-decyl-

Table 1: Qualitative Solubility of Dodecanamide, N-decyl- in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Chloroform, Diethyl Ether | Soluble to Freely Soluble | The long, nonpolar alkyl chains of Dodecanamide, N-decyl- interact favorably with nonpolar solvent molecules through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These solvents have a moderate polarity and can interact with the amide group, but the large hydrophobic portion of the molecule limits solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Slightly Soluble | While these solvents can hydrogen bond with the amide group, the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the large nonpolar chains is significant, leading to lower solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Slightly Soluble | The extreme polarity and strong hydrogen-bonding network of water make it a poor solvent for the highly nonpolar Dodecanamide, N-decyl-. DMSO, while a strong solvent, may show limited success due to the molecule's hydrophobicity. |

It is important to note that temperature will have a significant impact on the solubility of Dodecanamide, N-decyl-. In most cases, solubility is expected to increase with an increase in temperature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like Dodecanamide, N-decyl- in an organic solvent.

Materials and Equipment

-

Dodecanamide, N-decyl- (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator/shaker

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dodecanamide, N-decyl- to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed/pre-cooled micropipette to match the experimental temperature.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Dodecanamide, N-decyl-.

-

-

Quantification:

-

Prepare a series of standard solutions of Dodecanamide, N-decyl- of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of Dodecanamide, N-decyl- in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dodecanamide, N-decyl-.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for Dodecanamide, N-decyl- remains elusive in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be inferred from its chemical structure. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The successful application of Dodecanamide, N-decyl- in drug development and other scientific fields will rely on a thorough understanding of its physical properties, with solubility being a critical parameter.

An In-depth Technical Guide on the Thermal Stability and Melting Point of Dodecanamide, N-decyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Alkyl Amides and Their Thermal Properties

N-alkyl amides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with an alkyl group. The physical properties of these compounds, including their melting point and thermal stability, are significantly influenced by the lengths of both the fatty acid and the N-alkyl chains. Generally, longer alkyl chains lead to higher melting points and greater thermal stability due to increased van der Waals forces and more ordered crystalline packing.[1][2][3][4]

Dodecanamide, N-decyl-, with a C12 acyl chain and a C10 N-alkyl chain, is expected to be a solid at room temperature with a relatively high melting point and good thermal stability, making it a compound of interest in various applications, including as a phase change material or in drug delivery systems.[5][6][7]

Expected Thermal Characteristics of Dodecanamide, N-decyl-

Based on trends observed in homologous series of N-alkyl amides, the following thermal characteristics for Dodecanamide, N-decyl- can be anticipated:

-

Melting Point: The melting point is expected to be above 100°C. Studies on similar long-chain fatty acid amides show a clear trend of increasing melting points with increasing chain length.[5]

-

Thermal Stability: The compound is likely to be thermally stable at temperatures well above its melting point, with decomposition initiating at temperatures exceeding 200°C in an inert atmosphere.[6][7][8]

Quantitative Data for Homologous N-Alkyl Amides

To provide a quantitative perspective, the following table summarizes the thermal properties of a series of fatty acid amides synthesized from various vegetable oils and primary alkyl amines. This data illustrates the general trends in melting points and thermal stability.

| Fatty Acid Amide (from mixed fatty acids) | N-Alkyl Chain Length | Melting Temperature (°C) | Onset Decomposition Temperature (°C) (TGA, 5% weight loss) |

| N-Octyl Amide | C8 | 75 - 85 | ~250 |

| N-Dodecyl Amide | C12 | 90 - 100 | ~270 |

| N-Hexadecyl Amide | C16 | 100 - 110 | ~290 |

| N-Octadecyl Amide | C18 | 105 - 115 | ~300 |

Note: The data presented is generalized from multiple sources studying fatty acid amides derived from natural oils, which contain a mixture of fatty acids. Therefore, the melting points are presented as ranges.[5][7][9]

Experimental Protocols for Thermal Analysis

The primary techniques for determining the melting point and thermal stability of compounds like Dodecanamide, N-decyl- are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a precise method for determining melting points and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of Dodecanamide, N-decyl- into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 150°C).[9]

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same rate.

-

A second heating scan is often performed to ensure thermal history is erased.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Caption: Workflow for Melting Point Determination using DSC.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and overall thermal stability of a material.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Dodecanamide, N-decyl- into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 15°C/min.[9]

-

The analysis is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Caption: Workflow for Thermal Stability Assessment using TGA.

Logical Relationship of Thermal Properties

The melting point and thermal stability are critical parameters that define the temperature range in which a material can be effectively utilized. For applications in drug development and materials science, understanding this "thermal operating window" is essential.

Caption: Relationship between Thermal Properties and Application.

Conclusion

While direct experimental data for Dodecanamide, N-decyl- is sparse, a strong understanding of its likely thermal behavior can be derived from the study of analogous long-chain N-alkyl amides. The melting point is anticipated to be high, and the compound is expected to exhibit good thermal stability. For definitive characterization, the experimental protocols for DSC and TGA outlined in this guide provide a robust framework for researchers and scientists in the field. This information is crucial for the successful development and application of this and similar molecules in pharmaceutical and material science contexts.

References

- 1. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications [acs.figshare.com]

- 9. sci-hub.ru [sci-hub.ru]

Dodecanamide, N-decyl- safety data sheet and handling precautions

Disclaimer: This document provides a summary of available safety and handling information for Dodecanamide, N-decyl- (CAS No. 22205-13-6). A comprehensive Safety Data Sheet (SDS) for this specific compound was not found during the literature search. Therefore, the information on handling precautions, personal protective equipment, and potential hazards is based on general knowledge of closely related long-chain fatty acid amides. Researchers and drug development professionals should exercise caution and handle this substance in a controlled laboratory environment, adhering to all institutional and regulatory safety protocols.

Chemical and Physical Properties

Limited quantitative data for Dodecanamide, N-decyl- is available. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| CAS Number | 22205-13-6 | [1][2] |

| Molecular Formula | C22H45NO | [1] |

| Molecular Weight | 339.6 g/mol | [1] |

Hazard Identification and General Precautions

Due to the lack of a specific Safety Data Sheet for Dodecanamide, N-decyl-, a definitive hazard profile is not available. However, based on the general properties of long-chain fatty acid amides, the following potential hazards and precautions should be considered:

-

Potential Hazards:

-

May cause skin and eye irritation upon direct contact.

-

Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Ingestion may cause gastrointestinal discomfort.

-

Long-chain amides are generally considered to have low acute toxicity, but chronic exposure data is often limited.

-

-

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory area.

-

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Dodecanamide, N-decyl-, based on general guidelines for similar chemical compounds.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust generation is unavoidable or if working outside of a fume hood. | Prevents inhalation of dust. |

Experimental Protocols

No specific experimental protocols for safety and handling studies of Dodecanamide, N-decyl- were identified in the conducted searches.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of chemical compounds like Dodecanamide, N-decyl- in a research setting.

References

Commercial suppliers of research-grade Dodecanamide, N-decyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanamide, N-decyl-, a long-chain N-substituted fatty amide, has garnered interest within the scientific community for its potential applications in various research domains. This technical guide provides a comprehensive overview of commercially available research-grade Dodecanamide, N-decyl-, including its chemical properties and a list of suppliers. However, a notable scarcity of publicly available data on its specific biological activity, detailed experimental protocols, and established signaling pathways currently exists. This document aims to consolidate the available information and highlight areas for future investigation.

Introduction

Dodecanamide, N-decyl-, with the chemical formula C₂₂H₄₅NO, belongs to the class of N-acyl amines. Its structure, featuring a dodecanoyl group attached to a decylamine, imparts significant lipophilicity. While the broader class of fatty acid amides is known to be involved in various biological processes, including signaling and membrane interactions, the specific roles and mechanisms of Dodecanamide, N-decyl- remain largely unexplored in peer-reviewed literature. This guide serves as a foundational resource for researchers considering the use of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Dodecanamide, N-decyl- | A2B Chem[1] |

| CAS Number | 22205-13-6 | A2B Chem[1] |

| Molecular Formula | C₂₂H₄₅NO | A2B Chem[1] |

| Molecular Weight | 339.60 g/mol | A2B Chem[1] |

| Purity | Typically ≥95% | A2B Chem[1] |

Note: The data presented in this table is based on information from commercial suppliers and may not have been independently verified by peer-reviewed research.

Commercial Suppliers

Research-grade Dodecanamide, N-decyl- is available from a limited number of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Product Number | Purity |

| A2B Chem | AF74743 | 95%[1] |

| LookChem | - | Not specified[2] |

Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis and purification of Dodecanamide, N-decyl- are not currently available in the public domain. However, a general synthetic approach for N-alkyldodecanamides can be inferred from standard organic chemistry principles.

General Synthetic Workflow

A plausible synthetic route would involve the acylation of decylamine with dodecanoyl chloride. This reaction is a standard method for amide bond formation.

Caption: A generalized workflow for the synthesis of Dodecanamide, N-decyl-.

Purification and Analysis

Following synthesis, purification would likely be achieved through column chromatography on silica gel. Characterization of the final product would be essential and would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Unfortunately, specific NMR, MS, or HPLC data for Dodecanamide, N-decyl- is not available in published literature.

Biological Activity and Signaling Pathways

As of the date of this guide, there are no published research articles detailing the biological activity or the signaling pathways modulated by Dodecanamide, N-decyl-. While related fatty acid amides have been studied, any extrapolation of their functions to Dodecanamide, N-decyl- would be purely speculative.

The following diagram illustrates a hypothetical workflow for investigating the biological effects of this compound.

Caption: A proposed experimental workflow to elucidate the biological function of Dodecanamide, N-decyl-.

Future Research Directions

The lack of available data on Dodecanamide, N-decyl- presents a clear opportunity for novel research. Key areas for future investigation include:

-

Chemical Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol, along with comprehensive analytical data (NMR, IR, MS, HPLC).

-

In Vitro Biological Screening: Broad screening of the compound in various cell-based assays to identify potential biological activities.

-

Target Identification and Mechanism of Action: Elucidation of the molecular targets and the signaling pathways through which Dodecanamide, N-decyl- may exert its effects.

Conclusion

Dodecanamide, N-decyl- is a commercially available research chemical with a significant lack of characterization and functional data in the public domain. This guide provides the currently available information on its properties and suppliers. The absence of detailed experimental protocols and biological data underscores the need for foundational research to uncover the potential of this molecule for scientific and drug development applications. Researchers are encouraged to undertake systematic studies to fill these knowledge gaps.

References

The Amphiphilic Nature of Dodecanamide, N-decyl-: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the amphiphilic properties of Dodecanamide, N-decyl-, a non-ionic surfactant with significant potential in pharmaceutical sciences. The document elucidates the molecule's structural characteristics, self-assembly behavior, and prospective applications in advanced drug delivery systems. Due to the limited availability of direct experimental data for Dodecanamide, N-decyl-, this guide leverages data from homologous series of related amphiphilic compounds to infer its physicochemical properties and performance characteristics. Detailed experimental protocols for the synthesis of N-alkyl amides and the determination of critical micelle concentration (CMC) are provided to facilitate further research and development.

Introduction

Dodecanamide, N-decyl-, is a long-chain N-alkyl amide characterized by a hydrophilic amide head group and two hydrophobic alkyl chains: a dodecyl chain (C12) from the fatty acid and a decyl chain (C10) attached to the nitrogen atom. This molecular architecture imparts a distinct amphiphilic nature, enabling it to self-assemble in aqueous and non-aqueous environments. Such properties are of paramount interest to researchers and scientists in drug development, as amphiphilic molecules are crucial for solubilizing poorly water-soluble drugs, forming stable drug delivery vehicles like micelles and nanoparticles, and enhancing drug permeation across biological membranes.

This guide aims to provide a comprehensive technical overview of Dodecanamide, N-decyl-, focusing on its core amphiphilic characteristics. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this molecule's potential for formulation and delivery of therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of Dodecanamide, N-decyl- consists of a dodecanamide backbone with a decyl group attached to the nitrogen atom.

-

Hydrophilic Head: The amide group (-CONH-) serves as the polar, hydrophilic head. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, contributing to its interaction with polar solvents like water.

-

Hydrophobic Tails: The molecule possesses two non-polar alkyl chains: the dodecyl chain (CH₃(CH₂)₁₀-) and the N-decyl chain (CH₃(CH₂)₉-). These long hydrocarbon tails are responsible for the molecule's hydrophobicity and its tendency to aggregate in aqueous solutions to minimize contact with water.

The balance between the hydrophilic and hydrophobic portions of the molecule dictates its overall solubility, surface activity, and self-assembly behavior.

Amphiphilic Behavior and Self-Assembly

Like other surfactants, Dodecanamide, N-decyl- is expected to exhibit concentration-dependent aggregation in solution. At low concentrations, it exists as individual molecules (monomers). As the concentration increases, the monomers will adsorb at interfaces, such as the air-water interface, reducing the surface tension.

Critical Micelle Concentration (CMC)

Above a specific concentration, known as the critical micelle concentration (CMC), the monomers spontaneously self-assemble into organized aggregates called micelles.[1] In aqueous solutions, these micelles typically have a core-shell structure where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic amide heads form the outer shell, interacting with the surrounding aqueous environment. The CMC is a critical parameter that defines the onset of micellization and is a key indicator of a surfactant's efficiency.[1]

The following table presents the Critical Micelle Concentration (CMC) for a homologous series of sodium N-alkyl amide sulfates (CmH2m+1NHCO(CH2)nOSO3Na). Although these are anionic surfactants, the trend of decreasing CMC with increasing hydrophobic chain length (m) is a fundamental principle that would also apply to non-ionic N-alkyl dodecanamides.

Table 1: Critical Micelle Concentration (CMC) of a Homologous Series of Sodium N-Alkyl Amide Sulfates at 35 °C [3]

| Surfactant (m-n-Na) | N-Alkyl Chain Length (m) | CMC (mM) |

| 12-1-Na | 12 | 5.2 |

| 14-1-Na | 14 | 1.3 |

| 16-1-Na | 16 | 0.35 |

Based on this trend, it can be reasonably predicted that Dodecanamide, N-decyl- (with a C12 and a C10 chain) would have a low CMC, indicative of efficient self-assembly in aqueous media.

Aggregation Number

The aggregation number is another important characteristic of a micelle, representing the average number of surfactant molecules in a single micelle. This parameter is influenced by the molecular geometry of the surfactant, temperature, and the presence of electrolytes. For long-chain N-alkyl amides, the aggregation number is expected to be significant, leading to the formation of stable micelles capable of encapsulating hydrophobic drug molecules.

Potential Applications in Drug Delivery

The amphiphilic nature of Dodecanamide, N-decyl- makes it a promising excipient for various drug delivery applications.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles formed by Dodecanamide, N-decyl- can serve as a microenvironment to encapsulate and solubilize hydrophobic drugs, thereby increasing their apparent aqueous solubility and bioavailability.[4][5]

-

Nanoparticle Drug Delivery Systems: This molecule can be used in the formulation of nanoparticles for targeted and controlled drug release.[4][6] The self-assembly properties can be exploited to create stable drug-loaded nanocarriers.

-

Permeation Enhancement: The interaction of the alkyl chains with the lipid bilayers of biological membranes may lead to a temporary and reversible disruption of the membrane structure, facilitating the permeation of co-administered drugs.

Experimental Protocols

Synthesis of Dodecanamide, N-decyl- (Proposed Method)

A general and direct method for the synthesis of N-alkyl amides involves the N-alkylation of a primary amide with an alkyl halide in the presence of a base. The following protocol is adapted from general procedures for N-alkylation of amides.

Materials:

-

Dodecanamide

-

1-Bromodecane (Decyl bromide)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Dodecanamide (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the amide anion.

-

Alkylation: Add 1-Bromodecane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Dodecanamide, N-decyl-.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Critical Micelle Concentration (CMC) by Electrical Conductivity[3]

The CMC of a non-ionic surfactant can be determined by measuring the change in electrical conductivity of its aqueous solutions as a function of concentration.

Materials and Equipment:

-

Dodecanamide, N-decyl-

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Volumetric flasks and pipettes

-

Magnetic stirrer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Dodecanamide, N-decyl- in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, spanning a range both below and above the anticipated CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Equilibrate the conductivity cell and the sample solution to a constant temperature (e.g., 25 °C or 35 °C).

-

Measure the electrical conductivity of each prepared solution, starting from the most dilute to the most concentrated, or vice versa, ensuring the cell is rinsed with the next solution to be measured.

-

-

Data Analysis:

-

Plot the measured electrical conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

Visualizations

Logical Relationship of Amphiphilic Properties

Caption: Interplay of molecular structure and amphiphilic behavior.

Experimental Workflow for CMC Determination

Caption: Workflow for CMC determination by conductivity.

Conclusion

Dodecanamide, N-decyl- represents a class of non-ionic surfactants with significant potential for application in the pharmaceutical industry. Its pronounced amphiphilic character, driven by the hydrophilic amide head and dual hydrophobic alkyl tails, is expected to lead to efficient self-assembly and micelle formation at low concentrations. While direct experimental data for this specific molecule is scarce, analysis of homologous series provides a strong indication of its likely behavior. The ability of its micelles to encapsulate hydrophobic drugs makes it a valuable candidate for the formulation of poorly water-soluble active pharmaceutical ingredients. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and characterize Dodecanamide, N-decyl-, and to further explore its utility in advanced drug delivery systems. Further investigation into the precise physicochemical properties and biocompatibility of this compound is warranted to fully realize its potential in drug development.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. datapdf.com [datapdf.com]

- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anticancer drug delivery to cancer cells using alkyl amine-functionalized nanodiamond supraparticles - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of N-decyl-dodecanamide: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential biological activities of N-decyl-dodecanamide based on the activities of structurally related long-chain N-alkyl-alkanamides and fatty acid amides (FAAs). As of the latest literature review, specific experimental data on the biological activities of N-decyl-dodecanamide is not available. The information presented herein is intended to guide researchers and drug development professionals in formulating hypotheses and designing future investigations into this compound.

Introduction to N-decyl-dodecanamide and Related Fatty Acid Amides

N-decyl-dodecanamide is a secondary amide consisting of a decyl amine linked to a dodecanoic acid. Its structure, featuring two long alkyl chains, places it within the broad class of fatty acid amides (FAAs). FAAs are a diverse group of endogenous and synthetic lipids that have garnered significant scientific interest due to their multifaceted biological roles.[1][2] This class of compounds is characterized by a fatty acyl group linked to a primary or secondary amine.

The biological functions of FAAs are highly dependent on their specific chemical structures, including the length and degree of saturation of the fatty acid chain and the nature of the head group.[1][2] Prominent examples of biologically active FAAs include the endocannabinoid anandamide (N-arachidonoylethanolamine) and the sleep-inducing substance oleamide.[1][3] These molecules are involved in a wide array of physiological processes, such as neuromodulation, inflammation, pain signaling, and energy homeostasis.[1][2][3]

Given the structural similarities, it is plausible that N-decyl-dodecanamide may exhibit biological activities akin to other long-chain FAAs. Potential areas of investigation include its role as a signaling molecule, its antimicrobial properties, and its interaction with enzymes that regulate the levels of other bioactive lipids.

Potential Pharmacological Activities

While no specific pharmacological data for N-decyl-dodecanamide exists, the activities of related long-chain FAAs suggest several potential avenues for research.

Neuromodulatory and Anti-inflammatory Effects

Many FAAs function as signaling lipids in the central nervous system and peripheral tissues.[1][3] Their effects are often mediated by specific receptors or by modulating the activity of key enzymes.

Signaling Pathways of Related Fatty Acid Amides

Fatty acid amides can influence several key signaling pathways. For instance, N-palmitoylethanolamine (PEA) is known to exert anti-inflammatory effects by activating the peroxisome proliferator-activated receptor alpha (PPARα).[1] Anandamide, an endocannabinoid, interacts with cannabinoid receptors CB1 and CB2, which are involved in pain, mood, and appetite regulation.[1][3]

The degradation of many bioactive FAAs is controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4] Inhibition of FAAH can potentiate the effects of endogenous FAAs like anandamide.[3][4]

Figure 1: Generalized signaling pathway for bioactive fatty acid amides.

Antimicrobial Activity

Long-chain amines and amides have been investigated for their antimicrobial properties. Studies have shown that the length of the alkyl chain is a critical determinant of activity, with compounds having chain lengths of 10 to 12 carbons often exhibiting the most potent effects against certain microorganisms.[5] While amide derivatives have generally been found to be less active than their corresponding amine counterparts, they still represent a class of compounds with potential antimicrobial applications.[5]

Quantitative Data on Related Long-Chain Amides

The following table summarizes the antimicrobial activity of some long-chain amines and amides, providing a reference for the potential efficacy of N-decyl-dodecanamide.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µmole/ml) | Reference |

| Hendecylamine | Streptococcus pyogenes | ~0.60 | [5] |

| Hendecylamine | Diplococcus pneumoniae | ~0.60 | [5] |

Note: Data for N-decyl-dodecanamide is not available. The table shows data for a related long-chain amine to indicate the potential for antimicrobial activity in this class of compounds.

Experimental Protocols for Investigating Biological Activities

To elucidate the biological activities of N-decyl-dodecanamide, a series of in vitro and in vivo experiments would be required. Below are generalized protocols for assessing potential antimicrobial and FAAH inhibitory activities.

Antimicrobial Susceptibility Testing

A standard method to determine the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of N-decyl-dodecanamide: Dissolve N-decyl-dodecanamide in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate.

-

Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of N-decyl-dodecanamide that completely inhibits visible growth of the microorganism.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

To assess if N-decyl-dodecanamide can modulate the endocannabinoid system, an FAAH inhibition assay can be performed.

Methodology:

-

Enzyme Preparation: Use either purified recombinant FAAH or a rat brain homogenate as the source of the enzyme.

-

Assay Procedure: Pre-incubate the enzyme preparation with various concentrations of N-decyl-dodecanamide in an appropriate buffer. Initiate the enzymatic reaction by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Measurement: Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of N-decyl-dodecanamide required to inhibit 50% of the FAAH activity.

Conclusion and Future Directions

N-decyl-dodecanamide belongs to the chemically diverse and biologically significant class of fatty acid amides. While direct experimental evidence of its biological activities is currently lacking, the known functions of structurally similar long-chain FAAs suggest that N-decyl-dodecanamide holds potential for pharmacological effects, particularly in the areas of neuromodulation, anti-inflammation, and antimicrobial action.

Future research should focus on a systematic evaluation of N-decyl-dodecanamide's bioactivities. Initial in vitro screening, as outlined in the experimental protocols, would provide a foundational understanding of its potential. Subsequent cell-based assays and in vivo studies in animal models would be necessary to validate any observed activities and to elucidate the underlying mechanisms of action. Such investigations will be crucial in determining the therapeutic potential of this and other related long-chain N-alkyl-alkanamides.

References

- 1. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Dodecanamide, N-decyl- as a Non-Ionic Surfactant in Research

Introduction to Dodecanamide, N-decyl-

Dodecanamide, N-decyl- is a non-ionic surfactant characterized by a hydrophilic amide head group and two hydrophobic alkyl chains (a dodecyl and a decyl group). This amphipathic structure allows it to interact with both aqueous and non-polar environments, making it suitable for a variety of research applications, particularly in the life sciences. Non-ionic surfactants are generally considered mild and non-denaturing, which is advantageous for maintaining the structural and functional integrity of biomolecules like proteins.

Potential Applications:

-

Solubilization of membrane proteins: A primary application for non-ionic surfactants is the extraction and solubilization of integral membrane proteins from lipid bilayers.[1][2][3]

-

Stabilization of proteins in solution: By preventing aggregation, non-ionic surfactants can help maintain the stability of purified proteins.[4]

-

Drug delivery systems: The amphipathic nature of these surfactants allows for the formation of micelles or other nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[5][6]

-

Enzyme assays: They can be used to create stable, homogenous solutions for enzymatic reactions involving hydrophobic substrates.

-

Cosmetics and personal care formulations: Due to their mild nature, related amide-based surfactants are used in various personal care products.[7][8][9]

Physicochemical Properties

The effectiveness of a non-ionic surfactant is determined by its physicochemical properties. While specific data for Dodecanamide, N-decyl- is limited, the following table presents key parameters for related and commonly used non-ionic surfactants to provide a comparative overview.

| Property | Dodecanamide (Lauramide)[8][10][11] | n-Dodecyl-β-D-maltoside (DDM)[3] |

| Molecular Formula | C12H25NO | C24H46O11 |

| Molecular Weight ( g/mol ) | 199.33 | 510.62 |

| Critical Micelle Concentration (CMC) | Not readily available in aqueous solution | 0.15 mM |

| Appearance | White crystalline or powdery solid | White powder |

| Solubility | Insoluble in water, soluble in alcohol | Soluble in water |

| Melting Point (°C) | ~102-110 | >130 (decomposes) |

Note: The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[12][13] For solubilizing membrane proteins, the surfactant concentration should be kept above the CMC.

Experimental Protocols

Protocol for Solubilization of Membrane Proteins from E. coli

This protocol provides a general framework for the extraction and solubilization of a target membrane protein from E. coli cell membranes using a non-ionic surfactant.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) Dodecanamide, N-decyl- (or a suitable alternative like DDM)

-

Wash Buffer: Lysis Buffer containing a lower concentration of surfactant (e.g., 0.1% w/v)

-

Ultracentrifuge and appropriate rotors

-

Dounce homogenizer or sonicator

-

Spectrophotometer for protein quantification (e.g., BCA or Bradford assay)

-

SDS-PAGE reagents

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

-

Lyse the cells using a French press, microfluidizer, or sonication. Ensure the sample is kept cold throughout this process.

-

-

Membrane Isolation:

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction).

-

-

Membrane Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL.

-

Incubate the suspension with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane suspension at high speed (100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis:

-

Determine the protein concentration of the solubilized fraction.

-

Analyze the total membrane, solubilized, and unsolubilized fractions by SDS-PAGE to assess the efficiency of solubilization.

-

Workflow for Membrane Protein Solubilization

Caption: Workflow for the solubilization of membrane proteins from E. coli.

Protocol for Formulation of a Hydrophobic Drug in a Micellar Solution

This protocol describes the preparation of a micellar formulation of a hydrophobic drug using a non-ionic surfactant for solubility enhancement studies.

Materials:

-

Hydrophobic drug

-

Dodecanamide, N-decyl- (or a suitable alternative)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

Procedure:

-

Surfactant Solution Preparation:

-

Prepare a stock solution of the non-ionic surfactant in PBS at a concentration well above its CMC (e.g., 10-20 times the CMC).

-

-

Drug Loading:

-

Add an excess amount of the hydrophobic drug to the surfactant solution.

-

Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at room temperature, protected from light if the drug is light-sensitive.

-

-

Equilibration and Filtration:

-

Allow the suspension to equilibrate for a few hours.

-

Filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug. The filtrate now contains the drug-loaded micelles.

-

-

Characterization:

-

Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

The particle size and polydispersity of the micelles can be analyzed using Dynamic Light Scattering (DLS).

-

Logical Relationship for Micellar Drug Formulation

Caption: Process for formulating a hydrophobic drug in a micellar solution.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein solubilization yield | Surfactant concentration is too low. | Increase the surfactant concentration in the Solubilization Buffer. A common starting point is 1-2% (w/v). |

| Inefficient cell lysis or membrane isolation. | Optimize the lysis and centrifugation steps to ensure complete cell disruption and efficient membrane pelleting. | |

| The chosen surfactant is not effective for the target protein. | Screen a panel of different non-ionic surfactants (e.g., DDM, LDAO, Triton X-100) to find the optimal one for your protein of interest. | |

| Protein precipitation after solubilization | Surfactant concentration has dropped below the CMC during purification steps. | Ensure that all buffers used in subsequent purification steps (e.g., chromatography) contain the surfactant at a concentration above its CMC. |

| The protein is unstable once removed from the lipid bilayer. | Add stabilizing agents to the buffers, such as glycerol, cholesterol analogs (e.g., CHS), or specific lipids that are known to interact with the protein.[1] | |

| Interference with downstream assays | The surfactant interferes with the assay (e.g., binding assays, enzymatic activity). | Consider using a surfactant with a lower CMC to minimize the monomer concentration.[3] Alternatively, it may be necessary to remove the surfactant or exchange it for another one that is compatible with the assay. This can be achieved through dialysis or affinity chromatography. |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling Dodecanamide, N-decyl- and other surfactants.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

-

Avoid inhalation of dust and contact with skin and eyes.[10]

By following these guidelines and protocols, researchers can effectively utilize Dodecanamide, N-decyl- or similar non-ionic surfactants for a variety of applications in their research endeavors. Optimization of the presented protocols for specific proteins and experimental systems is highly recommended.

References

- 1. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. lauramide DEA, 120-40-1 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. Dodecanamide | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Application Notes and Protocols: Dodecanamide, N-decyl- in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of Dodecanamide, N-decyl- in drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on established principles and data from structurally similar long-chain N-alkyl amides, which are primarily investigated as penetration enhancers in transdermal drug delivery. These should serve as a foundational guide for research and development.

Application Notes

Dodecanamide, N-decyl- (also known as N-decyldodecanamide) is a lipophilic molecule with amphiphilic characteristics, making it a promising candidate for use as an excipient in drug delivery systems, particularly for topical and transdermal applications. Its long alkyl chains suggest a high affinity for the lipid-rich stratum corneum of the skin, indicating its potential as a penetration enhancer.

Primary Application: Transdermal Penetration Enhancer

Long-chain N-alkyl amides, structurally analogous to Dodecanamide, N-decyl-, have been shown to effectively increase the permeation of both lipophilic and hydrophilic drugs across the skin barrier. The proposed mechanism of action involves the disruption of the highly ordered lipid bilayers in the stratum corneum. By inserting their flexible alkyl chains into the lipid matrix, these molecules increase the fluidity of the lipid lamellae, creating more permeable pathways for drug molecules to diffuse through.

Potential in Nanoparticle and Liposomal Formulations

While specific data is scarce, the physicochemical properties of Dodecanamide, N-decyl- suggest its potential use as a lipid component in the formulation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. In such systems, it could serve to:

-

Enhance Drug Solubility and Loading: Its lipophilic nature can help to solubilize poorly water-soluble drugs within the lipid core of the nanoparticles.

-

Modulate Drug Release: The inclusion of Dodecanamide, N-decyl- in the lipid matrix could influence the crystallinity and packing of the lipid components, thereby modulating the release profile of the encapsulated drug.

-

Improve Skin Adhesion and Penetration: Formulations containing this compound may exhibit enhanced adhesion to the skin surface, leading to a more sustained drug release and improved penetration.

Quantitative Data Summary

The following table summarizes quantitative data for N,N-dimethyldecanamide, a structurally related N-alkyl amide, demonstrating its efficacy as a penetration enhancer for ibuprofen and naproxen. This data can be used as a reference point for designing experiments with Dodecanamide, N-decyl-.

| Drug | Enhancer (N,N-dimethyldecanamide) Concentration | Enhancement Ratio (Flux) | Reference |

| Ibuprofen | 5% in 50% aqueous propylene glycol | ~4 | [1] |

| Naproxen | 5% in 50% aqueous propylene glycol | ~6 | [1] |

Note: The enhancement ratio is the factor by which the drug flux across the skin is increased in the presence of the enhancer compared to the control (vehicle without enhancer).

Experimental Protocols

Protocol 1: Synthesis of Dodecanamide, N-decyl-

This protocol describes a general method for the synthesis of an amide from a carboxylic acid and an amine, which can be adapted for Dodecanamide, N-decyl-.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Decylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve dodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the solution and stir for 15 minutes at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add decylamine (1 equivalent) to the reaction mixture and stir overnight at room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Dodecanamide, N-decyl-.

Visualization of Synthesis Workflow:

Protocol 2: Preparation of a Topical Formulation

This protocol describes the preparation of a simple oil-in-water cream containing Dodecanamide, N-decyl- as a penetration enhancer.

Materials:

-

Oil Phase:

-

Dodecanamide, N-decyl- (e.g., 5% w/w)

-

Cetyl alcohol (15% w/w)

-

Drug (lipophilic)

-

-

Aqueous Phase:

-

Glycerin (10% w/w)

-

Polysorbate 80 (5% w/w)

-

Purified water (q.s. to 100%)

-

-

Preservative (e.g., phenoxyethanol)

Procedure:

-

Oil Phase Preparation: In a beaker, melt the cetyl alcohol and Dodecanamide, N-decyl- at 70-75°C. Dissolve the lipophilic drug in this molten lipid phase.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the glycerin and Polysorbate 80 in purified water and heat to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

-

Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

-

Final Additions: Add the preservative when the cream has cooled to below 40°C and mix until uniform.

-

Characterization: Characterize the cream for its pH, viscosity, drug content, and physical stability.

Visualization of Formulation Workflow:

Protocol 3: In Vitro Skin Permeation Study

This protocol details the use of Franz diffusion cells to evaluate the penetration enhancing effect of the prepared topical formulation.[2][3]

Materials:

-

Franz diffusion cells

-

Full-thickness skin (e.g., porcine ear skin or human cadaver skin)

-

Phosphate-buffered saline (PBS, pH 7.4) as receptor medium

-

The prepared topical formulation (with and without Dodecanamide, N-decyl- as a control)

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: Thaw the frozen skin and excise a section to fit the Franz diffusion cell.[3] Ensure the skin is free of any defects.

-

Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-